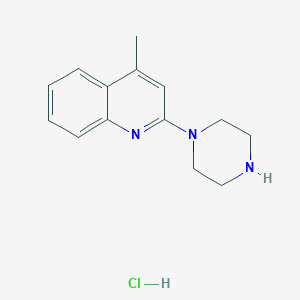
4-甲基-2-(哌嗪-1-基)喹啉盐酸盐
描述
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is a chemical compound with the molecular formula C14H17N3·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a piperazine ring
科学研究应用
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is suggested that the active compounds may involve docking of receptor enoyl-acp reductase with the newly synthesized candidate ligands .
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways, including those involved in antimicrobial activity .
Pharmacokinetics
The compound’s molecular weight (26377) suggests that it may have suitable pharmacokinetic properties .
Result of Action
Quinoline derivatives have been known to exhibit various biological activities, including antimicrobial and antitubercular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride typically involves the reaction of 4-methylquinoline with piperazine. One common method is the nucleophilic substitution reaction where 4-methylquinoline is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted piperazine derivatives
相似化合物的比较
Similar Compounds
4-Methylquinoline: Lacks the piperazine ring, resulting in different chemical properties and applications.
2-(Piperazin-1-yl)quinoline: Similar structure but without the methyl group at the 4-position, affecting its reactivity and biological activity.
Piperaquine: Contains a piperazine ring but has different substituents, leading to distinct pharmacological properties
Uniqueness
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is unique due to the presence of both a methyl group at the 4-position and a piperazine ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-methyl-2-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13;/h2-5,10,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLPXKEJXXJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


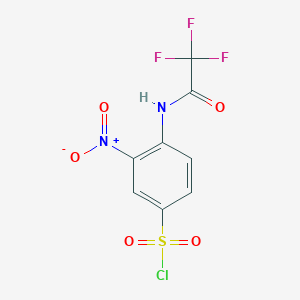
![2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B1421826.png)


![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)


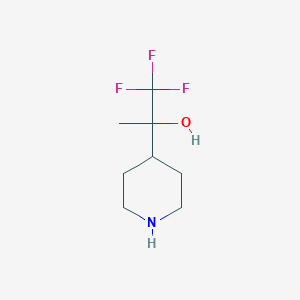
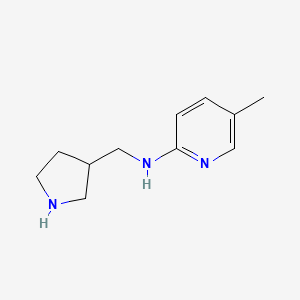
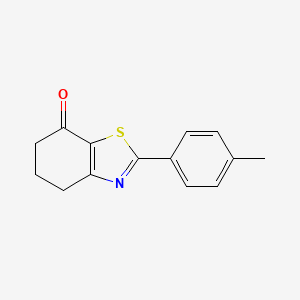

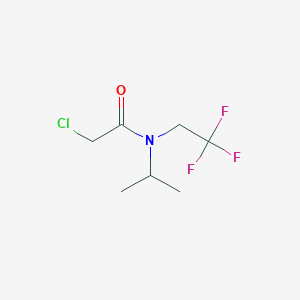
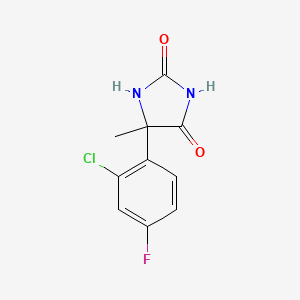
![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)
